

Letaxaban species differences metabolism

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Compound Focus: Letaxaban

CAS No.: 870262-90-1

Cat. No.: S548876

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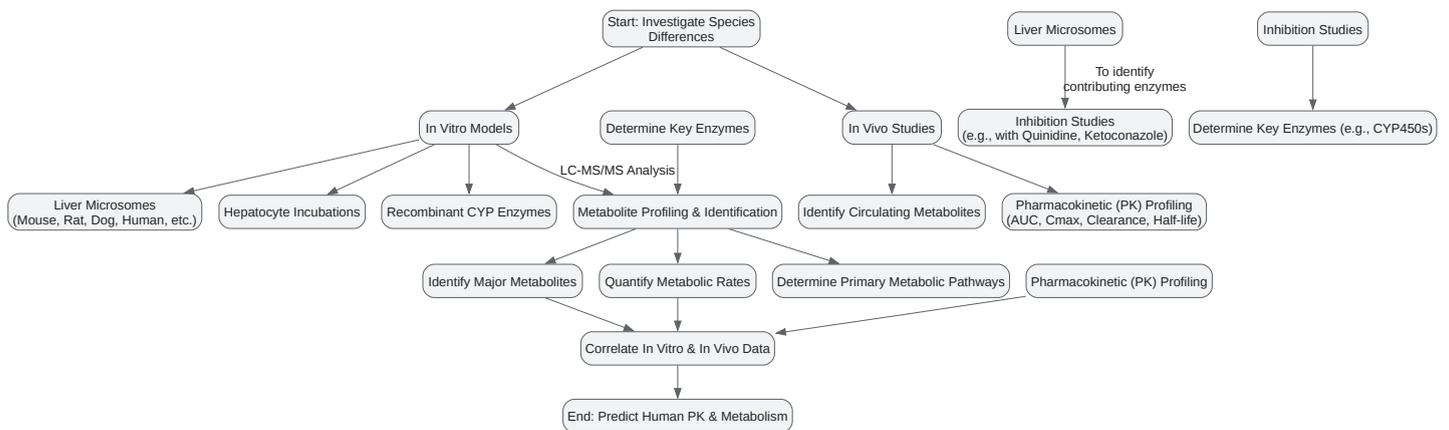
Letaxaban: Core Chemical Profile

The table below summarizes the basic chemical and target information available for **Letaxaban**.

Property	Description
Generic Name	Letaxaban (also known as TAK-442) [1]
Status	Investigational (studied for venous thromboembolism & acute coronary syndrome) [1]
Mechanism of Action	Direct inhibitor of Coagulation Factor Xa [1] [2]
Chemical Formula	C ₂₂ H ₂₆ ClN ₃ O ₅ S [1] [2]
Molecular Weight	479.98 g/mol [1] [2]
CAS Number	870262-90-1 [1] [2]

Research Strategies for Investigating Species Differences

Since direct data is unavailable, your technical support center can guide researchers through these established experimental pathways to generate their own data.



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Detailed Experimental Methodologies

Here are detailed protocols for the key experiments outlined in the workflow:

- **Metabolite Profiling Using Hepatocyte Incubations [3] [4]**

- **Incubation Setup:** Prepare suspensions of cryopreserved hepatocytes from relevant species (e.g., mouse, rat, dog, monkey, human) in a suitable medium. Pre-incubate at 37°C.
 - **Dosing:** Add **Letaxaban** (e.g., 1-10 µM) to the suspensions. Include negative controls (hepatocytes without drug, and drug without hepatocytes).
 - **Termination:** At predetermined time points (e.g., 0, 15, 60, 120 minutes), quench the reaction with an equal volume of acetonitrile.
 - **Sample Analysis:** Centrifuge and analyze the supernatant using **high-resolution LC-MS/MS**.
 - **Data Processing:** Use the instrument's software to identify metabolites based on predicted biotransformations (e.g., oxidations, dealkylations) and their mass shifts from the parent compound.
- **Identification of Contributing CYP Enzymes [3]**
 - **Recombinant Enzyme Screening:** Incubate **Letaxaban** with a panel of human recombinant CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
 - **Chemical Inhibition in Liver Microsomes:** Pre-incubate liver microsomes with selective CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A) before adding **Letaxaban** and NADPH cofactor.
 - **Data Interpretation:** A significant decrease in metabolite formation in a specific recombinant CYP or in the presence of a particular inhibitor indicates that enzyme's role in the metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: Why are we not seeing published metabolism data for Letaxaban? As an investigational compound that may not have progressed to late-stage clinical development, its detailed pharmacokinetic studies might not have been published in mainstream scientific literature. Such data is often proprietary [1].

Q2: What are the most common species differences we should anticipate? Significant differences in metabolic clearance and pathways are common. For instance, a PRMT5 inhibitor showed high clearance in dogs mediated by CYP2D, a pathway not prominent in humans or rats [3]. These differences often arise from variations in CYP enzyme expression, specificity, and activity between species [5] [4].

Q3: Our in vivo data shows high clearance in dogs. What's the next step? Follow the workflow above. Use **dog liver microsomes** for metabolite profiling and inhibition studies to identify the specific enzymatic pathway responsible. This confirms if the finding is mechanism-based and helps predict its relevance to humans [3].

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References

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